molecular formula C8H5BrFNO4 B12101339 Methyl 4-bromo-3-fluoro-5-nitrobenzoate

Methyl 4-bromo-3-fluoro-5-nitrobenzoate

Katalognummer: B12101339
Molekulargewicht: 278.03 g/mol
InChI-Schlüssel: NPVDQVCPFQKPQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-bromo-3-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-fluoro-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-bromo-3-fluorobenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other separation techniques to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-bromo-3-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products depend on the nucleophile used, such as methyl 4-methoxy-3-fluoro-5-nitrobenzoate.

    Reduction: Methyl 4-bromo-3-fluoro-5-aminobenzoate.

    Oxidation: Methyl 4-bromo-3-fluoro-5-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 4-bromo-3-fluoro-5-nitrobenzoate is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the modification of biological molecules for imaging or therapeutic purposes.

    Medicine: Potential use in drug development due to its ability to interact with biological targets.

    Industry: As a precursor in the manufacture of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which methyl 4-bromo-3-fluoro-5-nitrobenzoate exerts its effects depends on its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-bromo-3-fluoro-5-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 4-bromo-3-fluoro-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

    Methyl 4-bromo-3-fluoro-5-methoxybenzoate: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

Methyl 4-bromo-3-fluoro-5-nitrobenzoate is unique due to the combination of bromine, fluorine, and nitro groups on the benzoate framework, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

This compound’s unique structure and reactivity make it a valuable tool in the synthesis of complex organic molecules and in the exploration of new chemical and biological pathways.

Eigenschaften

Molekularformel

C8H5BrFNO4

Molekulargewicht

278.03 g/mol

IUPAC-Name

methyl 4-bromo-3-fluoro-5-nitrobenzoate

InChI

InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-5(10)7(9)6(3-4)11(13)14/h2-3H,1H3

InChI-Schlüssel

NPVDQVCPFQKPQX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C(=C1)F)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.